Moroxybrate
Description
Moroxybrate (CAS 79990-42-4) is a novel bioactive compound synthesized through the reaction of clofibric acid (the active metabolite of clofibrate) with moroxydine, a biguanide derivative . It exhibits a dual pharmacological profile, combining hypolipidemic, antithrombotic, and antiatheromatous properties. Preclinical studies in rat and rabbit models demonstrate its efficacy in reducing blood lipid levels, inhibiting platelet aggregation, and preventing experimental atherosclerotic lesions induced by high-cholesterol diets . Unlike its parent compound moroxydine—which has minimal impact on carbohydrate metabolism—this compound leverages the lipid-modulating effects of clofibric acid while incorporating moroxydine’s antithrombotic activity, resulting in a synergistic therapeutic agent for cardiovascular diseases .
Properties
CAS No. |
79990-42-4 |
|---|---|
Molecular Formula |
C16H24ClN5O4 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoic acid;N-(diaminomethylidene)morpholine-4-carboximidamide |
InChI |
InChI=1S/C10H11ClO3.C6H13N5O/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;7-5(8)10-6(9)11-1-3-12-4-2-11/h3-6H,1-2H3,(H,12,13);1-4H2,(H5,7,8,9,10) |
InChI Key |
NEYFONCVOQHZLT-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C1COCCN1C(=N)N=C(N)N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C1COCCN1C(=N)N=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Moroxybrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Moroxybrate is structurally related to clofibrate and moroxydine , its precursor molecules. A comparative analysis is provided below:
Table 1: Comparative Properties of this compound, Clofibrate, and Moroxydine
Mechanistic and Efficacy Differences
- Clofibrate: As a PPAR-α agonist, clofibrate primarily enhances lipid metabolism by upregulating lipoprotein lipase and reducing hepatic triglyceride synthesis. This compound retains clofibrate’s lipid-lowering efficacy but may mitigate adverse effects through moroxydine’s complementary mechanisms, such as stabilizing hemostatic parameters .
- Moroxydine: Originally developed as an antiviral agent, moroxydine’s antithrombotic properties are weakly documented.
Preclinical Data Highlights
- Lipid Modulation : In cholesterol-fed rabbits, this compound reduced total cholesterol by 45% and LDL by 50%, outperforming clofibrate (35% and 40%, respectively) at equivalent doses .
- Antithrombotic Action : this compound decreased platelet aggregation by 60% in vitro, a effect absent in clofibrate-treated models .
- Atherosclerosis Prevention : this compound reduced aortic plaque formation by 70% in rabbits, compared to 50% with clofibrate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
